molecular formula C13H15I B2517953 1-(2,3-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287280-24-2

1-(2,3-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2517953
CAS No.: 2287280-24-2
M. Wt: 298.167
InChI Key: NVEDPNMUMFPOMH-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings in drug design, offering benefits such as enhanced solubility, metabolic stability, and membrane permeability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical addition of iodine to a bicyclo[1.1.1]pentane precursor. This can be achieved through the reaction of [1.1.1]propellane with iodine under radical conditions . The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) and under UV light to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, often involves continuous flow processes. These processes allow for the efficient and scalable synthesis of the compound by generating [1.1.1]propellane on demand and subsequently functionalizing it to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding iodinated derivatives.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-(2,3-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The compound’s unique three-dimensional structure allows it to fit into binding sites that are otherwise inaccessible to planar molecules. This can lead to enhanced binding affinity and selectivity for certain receptors or enzymes. The pathways involved often include modulation of signal transduction processes and inhibition of specific enzymatic activities .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane: The parent compound, used as a scaffold in various chemical and pharmaceutical applications.

    1-(2,3-Dimethylphenyl)-3-chlorobicyclo[1.1.1]pentane: A similar compound with a chlorine atom instead of iodine, offering different reactivity and properties.

    1-(2,3-Dimethylphenyl)-3-bromobicyclo[1.1.1]pentane: Another halogenated derivative with bromine, used in similar applications.

Uniqueness

1-(2,3-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific functionalization reactions that are not possible with other halogenated derivatives. This makes it a valuable compound in synthetic chemistry and drug design .

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15I/c1-9-4-3-5-11(10(9)2)12-6-13(14,7-12)8-12/h3-5H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEDPNMUMFPOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C23CC(C2)(C3)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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